tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 214.305 g/mol. It is classified as a carbamate derivative, which is significant in medicinal chemistry due to its potential biological activity and applications in drug design. The compound is identified by its CAS number 1270019-92-5 and has gained attention for its role in developing central nervous system agents.
The synthesis of tert-butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluoropiperidine derivative. The general method can be outlined as follows:
The reaction mechanism involves nucleophilic attack by the amine group of the piperidine on the carbonyl carbon of the carbamate, leading to the formation of the desired product through an amide bond formation. This process may require purification steps such as recrystallization or chromatography to isolate the final compound.
The molecular structure of tert-butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate can be represented using various notations:
C[C@@H]1CNC[C@@H](C1)NC(=O)OC(C)(C)C
InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
The structure features a piperidine ring substituted with two fluorine atoms at the 5-position and a tert-butyl group attached via a carbamate linkage.
The accurate mass of the compound is 214.168 g/mol, and it exhibits chirality due to the presence of stereogenic centers in the piperidine ring.
tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate can participate in various chemical reactions typical for carbamates:
These reactions are essential for modifying the compound for various applications in medicinal chemistry or material science.
The mechanism of action for tert-butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate primarily relates to its potential use as a pharmacological agent. The compound may act on specific receptors in the central nervous system, possibly influencing neurotransmitter systems.
Studies have indicated that similar compounds can penetrate the blood-brain barrier effectively, suggesting that this compound may exhibit similar properties. Its structural features allow it to interact with biological targets that could lead to therapeutic effects.
Relevant analyses indicate that this compound should be handled with care due to potential hazards associated with its chemical structure.
tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate has potential applications in several areas:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity and utility in scientific research.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7